molecular formula C23H30N4O4S B6584289 N-[(4-methylphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1189684-23-8

N-[(4-methylphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No. B6584289
CAS RN: 1189684-23-8
M. Wt: 458.6 g/mol
InChI Key: YXQVTFGOUWBEAF-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H30N4O4S and its molecular weight is 458.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(4-methylphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is 458.19877662 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(4-methylphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methylphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Angiogenic Activity

Angiogenesis—the formation of new blood vessels—is crucial for tumor growth and metastasis. Compound X has been investigated for its ability to inhibit angiogenesis. In a chick chorioallantoic membrane (CAM) model, it efficiently blocked blood vessel formation in vivo. The presence of electron-donating and withdrawing groups on the phenyl ring of the side chain seems to influence its potency as an anti-angiogenic agent .

DNA Cleavage Abilities

DNA is a critical drug target, regulating essential cellular processes. Many anticancer drugs exert their effects by binding to DNA and altering replication. Compound X was evaluated for its DNA cleavage abilities. It showed differential migration and band intensities in DNA binding/cleavage assays. Notably, specific derivatives (10a, 10b, 10c, 12b, 14b, and 14c) demonstrated significant anti-angiogenic and DNA cleavage activities .

Synthetic Chemistry

Compound X’s synthesis and characterization involve techniques such as FTIR, 1H-NMR, mass spectral analysis, and elemental analysis. Researchers have explored various derivatives (10, 12, and 14) to understand structure-activity relationships .

Drug Design and Development

Understanding the molecular interactions of Compound X with DNA provides insights for drug design. Rational modifications guided by its structure can lead to improved derivatives with enhanced anticancer properties.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-18-4-6-19(7-5-18)17-25-23(28)20-8-11-26(12-9-20)22-21(3-2-10-24-22)32(29,30)27-13-15-31-16-14-27/h2-7,10,20H,8-9,11-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQVTFGOUWBEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

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